molecular formula C10H14N2O B2772757 2-(1-Cyclopropylethoxy)-3-methylpyrazine CAS No. 2199751-67-0

2-(1-Cyclopropylethoxy)-3-methylpyrazine

Cat. No. B2772757
CAS RN: 2199751-67-0
M. Wt: 178.235
InChI Key: RFASWBNTJWXRTJ-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)-3-methylpyrazine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Green Synthesis from Biomass

One area of interest is the development of green and efficient methods for synthesizing pyrazine derivatives. For example, Song et al. (2017) demonstrated an efficient synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, showcasing the potential for sustainable production of pyrazine derivatives using renewable resources (Lei Song et al., 2017).

Heterocyclic Compound Synthesis

Another significant application is in the synthesis of heterocyclic compounds with potential antimicrobial activities. Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for preparing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrazine derivatives in creating biologically active compounds (H. Behbehani et al., 2011).

Novel Bispyrazoles Synthesis

Research into novel synthetic methodologies is also prominent. Song et al. (2022) described the synthesis of 1,3-dioxepine-fused (tricyclic) bispyrazoles, indicating the role of pyrazine derivatives in the development of new materials or medicinal chemistry applications (Zongqiang Song et al., 2022).

Mechanistic Studies in Chemical Synthesis

Forni and Pollesel (1991) conducted a mechanistic study on the synthesis of 2-methylpyrazine, providing insights into the complexities of reactions involving pyrazine derivatives and highlighting the importance of understanding reaction mechanisms for optimizing product yields (L. Forni & P. Pollesel, 1991).

properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-10(12-6-5-11-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFASWBNTJWXRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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